2-bromo-N,N-diphenylaniline
Overview
Description
2-Bromo-N,N-diphenylaniline: is an organic compound with the molecular formula C18H14BrN. It is a derivative of diphenylaniline, where a bromine atom is substituted at the second position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Pharmacokinetics
- GI absorption : Low
- BBB permeant : No
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : Yes
- CYP2C9 inhibitor : Yes
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
These properties can impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-N,N-diphenylaniline. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets . .
Biochemical Analysis
Biochemical Properties
2-Bromo-N,N-diphenylaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes or receptors is crucial for its biochemical activity. This binding can result in the inhibition of enzyme activity, altering the metabolic pathways within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s biochemical activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-N,N-diphenylaniline can be synthesized through a reaction involving diphenylamine and 1-bromo-2-iodobenzene. The reaction is typically carried out in the presence of copper iodide as a catalyst and potassium carbonate as a base. The reaction mixture is refluxed in xylene at 120°C. After the reaction is complete, the product is purified through vacuum distillation and column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-diphenylaniline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products Formed:
Substitution Reactions: Formation of N,N-diphenylamine derivatives.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of N,N-diphenylaniline.
Scientific Research Applications
2-Bromo-N,N-diphenylaniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The compound is utilized in the development of semiconducting polymers and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules
Comparison with Similar Compounds
- 2-Bromo-N,N-diphenylamine
- 4-Bromo-N,N-diphenylaniline
- 2-Iodo-N,N-diphenylaniline
Comparison: 2-Bromo-N,N-diphenylaniline is unique due to the position of the bromine atom, which influences its reactivity and applications. Compared to 4-bromo-N,N-diphenylaniline, the 2-bromo derivative has different electronic and steric properties, affecting its behavior in chemical reactions. The presence of the bromine atom at the second position also distinguishes it from 2-iodo-N,N-diphenylaniline, which has different reactivity due to the nature of the halogen atom .
Properties
IUPAC Name |
2-bromo-N,N-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIANBZIVBPMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616860 | |
Record name | 2-Bromo-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78600-31-4 | |
Record name | 2-Bromo-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromotriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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